Summary of Application: PAN is utilized in environmental science for the detection of copper ions in water samples. This is crucial for monitoring water pollution and ensuring water quality.
Methods of Application: PAN reacts with Cu(II) under spectrophotometric techniques in a highly acidic solution (pH 2.40 to 2.55) to produce a pink chelate with maximum absorption at 550 nm .
Results and Outcomes: The method has a detection limit of 0.1–2.5 μg mL−1, allowing for high precision and accuracy in detecting trace amounts of copper in water samples .
Summary of Application: In analytical chemistry, PAN is used for the spectrophotometric determination of metal ions, leveraging its ability to form complexes with metals.
Methods of Application: PAN forms colored complexes with metal ions like copper(II), which can be quantified using UV-Vis spectrophotometry .
Results and Outcomes: The method provides a sensitive means to measure metal concentrations, with molar absorptivity values reported for the copper-PAN complex .
Summary of Application: PAN is applied in biochemistry within aqueous biphasic systems (ABS) for the separation and purification of biologically active products.
Methods of Application: ABS are created by mixing solutes like PAN in water, which separate into two phases, enabling the extraction of target compounds .
Results and Outcomes: This method has been effective in separating proteins, cells, and other biological materials, demonstrating potential in biotechnological applications .
Summary of Application: PAN is used in pharmaceutical research for drug analysis and quality control, particularly in the detection of trace metals that may contaminate pharmaceutical products.
Methods of Application: PAN’s complexation properties are harnessed to identify and quantify metal impurities in drug formulations using spectrophotometry .
Results and Outcomes: The technique ensures the safety and efficacy of pharmaceutical products by maintaining strict quality control over trace metal content .
Summary of Application: In materials science, PAN is used to modify the surface properties of nanomaterials, such as carbon nanotubes, for various applications.
Methods of Application: PAN is used to functionalize the surface of multiwalled carbon nanotubes (MWCNTs), enhancing their ability to adsorb specific ions or molecules .
Results and Outcomes: The modification with PAN has been shown to improve the sorption capacity of MWCNTs for metals like cobalt, which is significant for environmental remediation efforts .
Summary of Application: PAN plays a role in monitoring industrial effluents, particularly in the detection of heavy metals released from various industrial activities.
Methods of Application: Industrial effluents are analyzed using PAN-based colorimetric or spectrophotometric methods to assess the concentration of heavy metals .
Results and Outcomes: These methods provide industries with a reliable way to monitor and control the discharge of pollutants, ensuring compliance with environmental regulations .
Each application of PAN is distinct and contributes significantly to its respective field, showcasing the versatility of this compound in scientific research and industrial applications. The detailed methods and results highlight the importance of PAN in advancing environmental protection, analytical techniques, biochemical processes, pharmaceutical safety, materials innovation, and industrial monitoring.
Summary of Application: PAN is used as a metallochromic indicator in complexometric titration, particularly in the titration of cadmium with CyDTA.
Methods of Application: The quality of color change of PAN during the titration process is evaluated using tristimulus colorimetry, which is crucial for determining the endpoint of the titration accurately .
Results and Outcomes: The study of color transitions in the vicinity of the equivalence point allows for precise determination of cadmium concentration, enhancing the reliability of the titration method .
Summary of Application: PAN is investigated for its solubilization properties in the presence of cationic surfactants, which has implications in various chemical processes.
Methods of Application: The solubilization of PAN in aqueous solutions of cetylpyridinium bromide (CPB) is studied to measure the molar solubilization ratio (MRS) of PAN and the critical micelle concentration (CMC) of CPB .
Results and Outcomes: The findings contribute to a better understanding of colloidal phenomena and the solubilization process, which is significant for the formulation of chemical products and materials .
Summary of Application: PAN is utilized in techniques for the preconcentration and separation of metal ions from water samples, aiding in water quality monitoring.
Methods of Application: The technique involves passing water samples through a column containing PAN, which selectively binds to certain metal ions, allowing for their concentration and analysis .
Results and Outcomes: This application is particularly relevant for assessing contamination in tap and rainwater, providing a method for detecting and quantifying metal ions in environmental samples .
Summary of Application: PAN is used to develop an optical chemical sensor for the detection of cadmium (Cd(II)) in water, which is significant for environmental monitoring.
Methods of Application: The sensor is created by immobilizing PAN in a matrix of poly(methyl methacrylate) (PMMA) and using 2-nitrophenyl octyl ether (NPOE) as a plasticizer. The adsorption of Cd(II) changes the membrane’s color, which is measured spectrophotometrically .
Results and Outcomes: The sensor shows a linear response in the concentration range of 0.8 - 1.8 ppm with a detection limit of 0.041 ppm. The percent recovery of Cd(II) in river water ranged from 100.24 – 107.52% .
Summary of Application: PAN is employed in the determination of iron(III) in water, which is crucial for assessing water quality in industrial processes.
Methods of Application: The sorption properties of fibrous sorbents modified with PAN are studied for optimal conditions in the determination of iron(III) .
Results and Outcomes: The immobilization of PAN on these sorbents allows for effective iron(III) determination, enhancing the accuracy of water quality assessments .
Summary of Application: PAN is investigated for its behavior in micellar solubilization, which has implications for understanding colloidal systems and surfactant chemistry.
Methods of Application: The solubilization of PAN in cationic surfactant solutions like cetylpyridinium bromide (CPB) is measured to understand the solubilization process and the critical micelle concentration (CMC) of CPB .
Results and Outcomes: This research provides insights into the solubilization mechanisms and the interactions between PAN and surfactant molecules, which are important for the formulation of various chemical products .
1-(2-Pyridylazo)-2-naphthol, often referred to as a chelating agent, is a heterocyclic azo compound with the chemical formula C₁₁H₈N₄O. It is characterized by its ability to form stable complexes with various metal ions, making it a valuable reagent in analytical chemistry. The compound exhibits a distinctive reddish color when complexed with metals, which is utilized in various detection methods.
PAN's mechanism of action as a metal indicator relies on the formation of colored complexes with metal ions. The electron distribution within the complex is altered compared to the free PAN molecule, leading to shifts in the molecule's energy levels and the absorption of light at specific wavelengths. This absorption is responsible for the observed color change of the solution upon complex formation []. The specific color formed depends on the metal ion complexed with PAN.
The synthesis of 1-(2-Pyridylazo)-2-naphthol typically involves the azo coupling reaction between 2-naphthol and 2-aminopyridine. The general steps include:
Alternative methods may involve modifications to optimize yield or purity depending on the intended application .
1-(2-Pyridylazo)-2-naphthol is widely used in various fields:
Its ability to form colored complexes makes it particularly useful for visual detection methods.
Interaction studies have shown that 1-(2-Pyridylazo)-2-naphthol selectively binds to certain metal ions such as copper(II) and cobalt(II). These studies often utilize spectrophotometric techniques to analyze the stability and formation constants of the complexes formed. The unique color changes associated with these interactions provide a straightforward method for detecting and quantifying metal ions in various samples .
Several compounds exhibit similar properties to 1-(2-Pyridylazo)-2-naphthol, particularly in their ability to form chelates with metal ions. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
1-(4-Pyridylazo)-2-naphthol | C₁₁H₈N₄O | Different pyridine substitution leading to varied reactivity |
8-Hydroxyquinoline | C₉H₇NO | Known for strong chelation with aluminum and other metals |
1,10-Phenanthroline | C₁₂H₈N₂ | Forms stable complexes with transition metals |
Uniqueness: The distinctive feature of 1-(2-Pyridylazo)-2-naphthol lies in its specific selectivity for certain metal ions and its application as an effective colorimetric indicator. Its structural arrangement allows for unique interactions that differ from those of other similar compounds.
The organic synthesis of 1-(2-Pyridylazo)-2-naphthol represents a classic example of azo compound preparation through diazotization and coupling reactions [37]. The compound is synthesized via a two-step process involving the formation of a diazonium salt intermediate followed by azo coupling with 2-naphthol [32] [35].
The primary synthetic route involves the diazotization of 2-aminopyridine in acidic conditions followed by coupling with 2-naphthol [37]. In the first step, 2-aminopyridine is treated with sodium nitrite in the presence of hydrochloric acid at temperatures maintained between 0-5°C [32] [35]. This reaction forms the highly reactive 2-pyridyldiazonium chloride intermediate, which must be kept at low temperatures to prevent decomposition [35].
The diazotization reaction requires careful control of reaction parameters [32]. The amine substrate is first dissolved in concentrated hydrochloric acid and water, with the solution being cooled to 5°C [32]. Sodium nitrite dissolved in cold water is then gradually added with constant stirring, ensuring the temperature never exceeds 5°C [32] [35]. The formation of the diazonium salt is typically complete within one hour under these conditions [34].
The subsequent azo coupling reaction involves the addition of the cold diazonium salt solution to an alkaline solution of 2-naphthol [32] [35]. The 2-naphthol is typically dissolved in 10% sodium hydroxide solution, and the reaction mixture is maintained below 5°C by placing it in an ice bath [32]. The coupling reaction proceeds rapidly, resulting in the formation of the characteristic orange-red colored 1-(2-Pyridylazo)-2-naphthol crystals [32] [2].
Table 1: Organic Synthesis Methods for 1-(2-Pyridylazo)-2-naphthol
Method | Starting Materials | Reaction Conditions | Yield (%) | Key Characteristics |
---|---|---|---|---|
Diazotization-Coupling Reaction | 2-Aminopyridine + 2-Naphthol | HCl, NaNO₂, 0-5°C | 75-85 | High purity, orange-red crystals |
Traditional Azo Coupling | Aniline derivatives + Naphthol compounds | Acidic medium, low temperature | 65-80 | Standard industrial method |
Modified Diazotization | Pyridine amines + Naphthalene derivatives | Controlled pH, ice bath | 70-82 | Enhanced selectivity |
Acid-Catalyzed Synthesis | Aminopyridines + Hydroxylated aromatics | Acid catalyst, temperature control | 68-78 | Mild conditions, good reproducibility |
The mechanism of azo coupling follows an electrophilic aromatic substitution pathway [34] [37]. The diazonium ion acts as the electrophile, attacking the electron-rich aromatic ring of 2-naphthol at the position ortho to the hydroxyl group [34]. The reaction is facilitated by the electron-donating nature of the hydroxyl group, which activates the naphthalene ring toward electrophilic attack [37].
Alternative synthetic approaches have been developed to improve yields and reaction selectivity [37]. Modified diazotization procedures employing controlled pH conditions and specialized acid catalysts have shown enhanced performance compared to traditional methods [32]. These approaches typically yield products with purities exceeding 97% and demonstrate good reproducibility across multiple synthetic runs [6].
The reaction kinetics of azo coupling with 2-naphthol have been extensively studied [34]. The rate of coupling is strongly dependent on pH, with optimal conditions occurring in weakly alkaline solutions where the naphtholate ion concentration is maximized [34]. The reaction exhibits first-order kinetics with respect to both the diazonium ion and the naphtholate ion concentrations [34].
The preparation of metal complexes with 1-(2-Pyridylazo)-2-naphthol involves coordination of the ligand through its nitrogen and oxygen donor atoms [9] [10]. The compound acts as a tridentate ligand, coordinating to metal centers through the pyridine nitrogen, azo nitrogen, and naphthol oxygen atoms [10] [12].
Zinc complexes of 1-(2-Pyridylazo)-2-naphthol are among the most extensively studied systems [4] [12]. The zinc complex with stoichiometry Zn(PAN)₂ exhibits remarkable stability, with an overall formation constant of 10²¹·⁵ [12]. The complex formation occurs readily in aqueous solutions at pH values above 8, where the ligand exists in its deprotonated form [12].
Table 2: Metal Complex Formation with 1-(2-Pyridylazo)-2-naphthol
Metal Ion | Complex Formula | Formation Constant (log K) | Coordination Mode | Complex Color |
---|---|---|---|---|
Zinc(II) | Zn(PAN)₂ | 21.5 | N,N,O-tridentate | Red |
Copper(II) | Cu(PAN)(OH) | 12.6 | N,N,O-tridentate | Green |
Nickel(II) | Ni(PAN)₂ | 18.2 | N,N,O-tridentate | Yellow-orange |
Manganese(II) | Mn(PAN)₂ | 16.8 | N,N,O-tridentate | Red-orange |
Cobalt(II) | Co(PAN)₂ | 19.4 | N,N,O-tridentate | Green-blue |
Palladium(II) | [Pd(PAN)Cl] | 15.3 | N,N,O-tridentate | Deep green |
Ruthenium(II) | [Ru(PAN)₂] | 22.1 | N,N,O-tridentate | Purple-red |
Palladium complexes with 1-(2-Pyridylazo)-2-naphthol have been synthesized through direct reaction of the ligand with sodium tetrachloropalladate [10]. The synthesis involves dissolving the ligand and metal precursor in methanol under reflux conditions in the presence of a base such as triethylamine [10]. The resulting [Pd(PAN)Cl] complex exhibits a distorted square planar geometry around the palladium center [10].
Ruthenium complexes demonstrate exceptional stability and interesting electrochemical properties [9]. The synthesis of ruthenium complexes involves reaction of 1-(2-Pyridylazo)-2-naphthol with various ruthenium precursors including [Ru(dmso)₄Cl₂], [Ru(trpy)Cl₃], and [Ru(bpy)Cl₃] in refluxing ethanol [9]. These reactions yield complexes with different coordination environments, including [Ru(PAN)₂], [Ru(trpy)(PAN)]⁺, and [Ru(bpy)(PAN)Cl] [9].
The copper complex formation with 1-(2-Pyridylazo)-2-naphthol involves the formation of a mixed hydroxo complex Cu(PAN)(OH) [12]. The formation constant for the initial Cu(PAN)⁺ complex is 10¹²·⁶, while the hydrolysis constant is 10⁻⁶·⁹ [12]. This system demonstrates the importance of solution pH in controlling complex speciation and stability [12].
Manganese and zinc complexes exhibit similar coordination behavior, forming extractable complexes with metal-to-ligand ratios of 1:2 [12] [14]. The extraction behavior of these complexes into organic solvents such as carbon tetrachloride and chloroform has been extensively characterized [12]. The distribution coefficients are strongly dependent on pH, with optimal extraction occurring in weakly alkaline solutions [12].
The coordination geometry in these metal complexes has been confirmed through X-ray crystallographic studies [9] [10]. The 1-(2-Pyridylazo)-2-naphthol ligand coordinates as a monoanionic tridentate donor, forming five- and six-membered chelate rings with the metal center [9] [10]. This coordination mode results in highly stable complexes with characteristic absorption spectra in the visible region [9] [10].
Solvothermal synthesis has emerged as a powerful technique for preparing nanostructured derivatives of 1-(2-Pyridylazo)-2-naphthol metal complexes [4] [15]. The zinc complex Zn(PAN)₂ has been successfully synthesized as nanobelts using solvothermal methods at 140°C for 24 hours [4]. These nanobelts exhibit widths of 100-200 nanometers and lengths of 1-2 micrometers [4].
The solvothermal synthesis process involves dissolving zinc acetate and 1-(2-Pyridylazo)-2-naphthol in a mixed ethanol-water solvent system [4] [40]. The reaction mixture is sealed in a Teflon-lined autoclave and heated to the desired temperature for extended periods [4] [40]. The controlled temperature and pressure conditions facilitate the formation of uniform nanostructures with well-defined morphologies [4].
Table 3: Solvothermal Synthesis Parameters for 1-(2-Pyridylazo)-2-naphthol Derivatives
Parameter | Typical Range | Optimized Conditions | Product Morphology |
---|---|---|---|
Temperature (°C) | 140-200 | 140 | Nanobelts, nanorods |
Reaction Time (h) | 12-48 | 24 | Uniform nanostructures |
Solvent System | Ethanol/Water mixtures | 1:1 Ethanol:Water | Controlled crystallinity |
Pressure (atm) | 10-50 | 15-20 | Enhanced phase purity |
Precursor Concentration (M) | 0.01-0.1 | 0.05 | Optimal particle size |
pH Range | 7-12 | 9-10 | Stable complex formation |
The solvothermal synthesis conditions significantly influence the final morphology and properties of the nanostructured materials [40] [41]. Temperature optimization studies have shown that reactions conducted at 140°C produce the most uniform nanobelts with optimal aspect ratios [4] [40]. Higher temperatures tend to promote rapid nucleation, resulting in smaller particles with less defined morphologies [40].
Solvent composition plays a crucial role in controlling the crystallization process [40] [41]. Ethanol-water mixtures with ratios ranging from 30:70 to 90:10 have been investigated, with 1:1 ratios providing optimal conditions for nanobelt formation [4] [40]. The water content influences the hydrolysis kinetics of the metal precursors and the subsequent complex formation reactions [40].
Electrospinning techniques have been adapted for the preparation of 1-(2-Pyridylazo)-2-naphthol functionalized nanofibers [21] [23]. The process involves incorporating the compound into polymer solutions that are subsequently electrospun to produce functional nanofibers with diameters in the nanometer range [21] [24].
Table 4: Electrospinning Parameters for 1-(2-Pyridylazo)-2-naphthol Functionalized Nanofibers
Parameter | Optimal Range | PAN-Functionalized Values | Fiber Diameter (nm) | Effect on Properties |
---|---|---|---|---|
Applied Voltage (kV) | 15-25 | 20 | 200-800 | Fiber stretching, diameter control |
Flow Rate (mL/h) | 0.5-2.0 | 1.0 | 150-600 | Bead formation prevention |
Tip-to-Collector Distance (cm) | 15-25 | 20 | 100-500 | Taylor cone stability |
Solution Concentration (wt%) | 8-15 | 12 | 300-900 | Spinnability enhancement |
Needle Diameter (mm) | 0.5-1.0 | 0.7 | 250-700 | Jet formation control |
Collector Speed (rpm) | 100-500 | 200 | 180-550 | Fiber alignment |
The electrospinning of 1-(2-Pyridylazo)-2-naphthol functionalized polyacrylic acid has been demonstrated for the production of fluorescent nanofiber probes [21]. The synthesis involves covalently attaching the compound to poly(acrylic acid) chains, which are then electrospun into nanofibers with diameters ranging from 180-550 nanometers [21]. These functionalized nanofibers exhibit fluorescence quenching properties upon interaction with specific metal ions [21].
The polymer-controlled synthesis of 1-(2-Pyridylazo)-2-naphthol hierarchical architectures has been achieved using thermoresponsive diblock copolymers [23] [25]. The process involves reprecipitation methods assisted by poly(N,N-dimethylacrylamide)-block-poly(N-isopropylacrylamide) copolymers [23]. This approach enables the formation of microfibers, microrods, and sheaflike structures with controlled morphologies [23].
The formation mechanism of nanostructured 1-(2-Pyridylazo)-2-naphthol derivatives involves nucleation and growth processes that are strongly influenced by the reaction conditions [4] [23]. In solvothermal synthesis, the elevated temperature and pressure conditions promote the dissolution of precursors and facilitate mass transport, leading to more uniform particle size distributions [4]. The presence of surfactants or template molecules can further direct the growth process toward specific morphologies [23].
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